molecular formula C21H17NO3 B3396238 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate CAS No. 1011574-31-4

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate

Cat. No.: B3396238
CAS No.: 1011574-31-4
M. Wt: 331.4 g/mol
InChI Key: QMMILPFNIZQYDI-DHZHZOJOSA-N
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Description

(E)-4-(2-(Pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate is a structurally complex aromatic ester featuring a pyridinyl-vinyl backbone conjugated to a 3-methoxybenzoate moiety. The compound is synthesized via a multi-step pathway, as described in . The precursor, trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde (I), is oxidized to form trans-(E)-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III), which is subsequently esterified with 3-methoxyphenol to yield the final product . This compound is of interest in medicinal chemistry and materials science due to its extended π-conjugation system, which may influence electronic properties and biological activity.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-20-7-4-5-17(15-20)21(23)25-19-12-9-16(10-13-19)8-11-18-6-2-3-14-22-18/h2-15H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMILPFNIZQYDI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate typically involves the reaction of 4-(2-(pyridin-2-yl)vinyl)phenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Epoxide or diol derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, while the vinyl group can participate in conjugation with other aromatic systems, enhancing its binding affinity. The methoxybenzoate moiety can interact with hydrophobic pockets in proteins, contributing to its overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences in substituents, stereochemistry, and functional groups are highlighted.

Pyridinyl-Vinyl Derivatives
Compound Name Structural Features Key Differences Synthesis Pathway Potential Applications
(E)-4-(2-(Pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate Pyridin-2-yl, 3-methoxybenzoate ester Reference compound for comparison Oxidation of aldehyde precursor (I) followed by esterification Photovoltaic materials, enzyme inhibition
trans-4[-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II) Pyridin-4-yl, aldehyde group Pyridine ring substitution (4- vs. 2-position), aldehyde vs. ester Similar Suzuki coupling but with pyridin-4-yl boronic acid Fluorescent probes, ligand synthesis
3-(2-Pyridyl)-2-propenoic acid () Propenoic acid group, pyridin-2-yl Carboxylic acid vs. ester, absence of methoxy group Direct coupling of pyridin-2-yl with acrylic acid Metal chelation, polymer synthesis
Vinyl picolinate () Picolinate ester (pyridine-2-carboxylate) Picolinate vs. 3-methoxybenzoate, shorter conjugation Esterification of picolinic acid with vinyl alcohol Catalysis, agrochemicals

Key Observations :

  • Pyridine Substitution : The position of the pyridine nitrogen (2- vs. 4-) significantly alters electronic properties. Pyridin-2-yl derivatives exhibit stronger intramolecular charge transfer due to proximal conjugation with the vinyl group .
Methoxy-Substituted Aromatic Esters
Compound Name Structural Features Key Differences Synthesis Pathway
This compound 3-Methoxybenzoate ester Reference compound Esterification of benzoic acid with 3-methoxyphenol
[(E)-3-ethoxy-3-oxo-1-phenylprop-1-enyl] 4-methoxybenzoate () 4-Methoxybenzoate ester, ethoxycarbonyl group Methoxy position (4- vs. 3-), additional ethoxycarbonyl Claisen-Schmidt condensation followed by esterification
2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl disodium sulphate () Sulphonate group, disodium salt Ionic sulphonate vs. neutral ester, enhanced water solubility Sulfonation of hydroxyl precursor followed by salt formation

Key Observations :

  • Ionic vs. Neutral Groups : Sulphonated derivatives () exhibit higher aqueous solubility, making them suitable for pharmaceutical formulations, whereas neutral esters (target compound) are better suited for hydrophobic applications .
Pharmacologically Relevant Analogues

Several compounds in share structural motifs with the target molecule, though they diverge in core scaffolds:

  • Sarolaner and Lotilaner () : Contain trifluoromethyl groups and amide linkages, offering superior parasiticidal activity due to increased metabolic stability.

Key Observations :

  • The pyridinyl-vinyl group in the target compound lacks the fluorinated substituents seen in analogues, which may limit its bioactivity in certain therapeutic contexts .

Research Findings and Data Gaps

  • Synthetic Feasibility : The target compound’s synthesis is well-documented, but scalability remains unaddressed in the literature .
  • Biological Data: No direct activity data are provided in the evidence. Comparative studies with sulphonated () or fluorinated () analogues suggest that structural modifications could enhance target engagement.
  • Stability : The 3-methoxybenzoate ester may confer greater hydrolytic stability than 4-methoxy derivatives, as inferred from steric and electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate
Reactant of Route 2
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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate

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